Glycidyl 1-naphthyl ether

Beschreibung

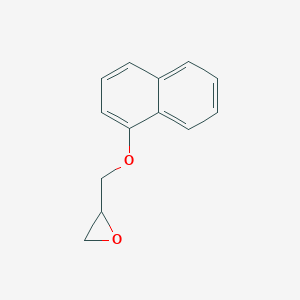

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(naphthalen-1-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCPWLLBSSFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030986 | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-42-9 | |

| Record name | 2-[(1-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2461-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(naphthyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 1-NAPHTHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07FN14F351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Mechanisms

Foundational Synthetic Routes

The traditional methods for synthesizing Glycidyl (B131873) 1-naphthyl ether rely on two core strategies: the nucleophilic substitution reaction between an alkoxide and an epoxide precursor, and the direct epoxidation of an unsaturated intermediate.

Williamson Ether Synthesis in Glycidyl 1-Naphthyl Ether Preparation

The Williamson ether synthesis is the most common and foundational method for producing this compound. smolecule.com This SN2 reaction is versatile and involves the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.com In this specific synthesis, the alkoxide is generated from 1-naphthol (B170400), which then reacts with epichlorohydrin (B41342). smolecule.com

Reaction of 1-Naphthol with Epichlorohydrin

The core of the synthesis involves the condensation of 1-naphthol (also known as α-naphthol) with epichlorohydrin. jocpr.comsid.ir In this process, 1-naphthol serves as the nucleophile, while epichlorohydrin provides the three-carbon glycidyl backbone. The reaction mechanism begins with the deprotonation of the hydroxyl group of 1-naphthol to form a more potent nucleophile, the naphthoxide anion. This anion then performs a nucleophilic attack on the least sterically hindered carbon of the epichlorohydrin molecule, leading to the opening of its epoxide ring and the formation of a chlorohydrin intermediate, 1-chloro-3-(1-naphthoxy)-2-propanol (B1208267). rsc.org

Role of Basic Conditions (e.g., Sodium Hydroxide (B78521), Potassium Carbonate)

The presence of a base is critical for the Williamson ether synthesis to proceed effectively. smolecule.com Bases perform two essential functions in this reaction.

First, the base deprotonates the phenolic hydroxyl group of 1-naphthol. The acidity of phenols is higher than that of aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). jocpr.comsid.irkhanacademy.org This deprotonation generates the naphthoxide ion, a powerful nucleophile that readily attacks the electrophilic epichlorohydrin.

Second, after the initial nucleophilic attack forms the halohydrin ether intermediate, the base facilitates the subsequent dehydrohalogenation step. google.com It abstracts a proton from the hydroxyl group of the intermediate, creating an alkoxide that then undergoes an intramolecular SN2 reaction to displace the chloride ion and form the final epoxide ring.

Different base and solvent systems have been reported, each influencing reaction time and yield, as detailed in the table below.

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| K₂CO₃ | 2-Butanone (B6335102) | Reflux (75°C) | 3 hours | 96% | jocpr.com |

| KOH | DMSO | Room Temp. | 6 hours | 95% | sid.ir |

| K₂CO₃ | 2-Butanone | Reflux | 12 hours | 90% | thieme-connect.com |

| NaOH | Water | 5°C | 24 hours | - | google.com |

Intramolecular Cyclization to Epoxide

The final, crucial step in the Williamson synthesis of this compound is an intramolecular cyclization. This process, also known as dehydrohalogenation, transforms the 1-chloro-3-(1-naphthoxy)-2-propanol intermediate into the desired epoxide product. rsc.orggoogle.com

Under basic conditions, the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This newly formed nucleophilic oxygen then attacks the adjacent carbon atom that bears the chlorine atom, displacing the chloride leaving group in an intramolecular SN2 reaction. masterorganicchemistry.com This ring-closing reaction results in the formation of the stable, three-membered oxirane ring characteristic of glycidyl ethers.

Direct Epoxidation Strategies

An alternative to the Williamson ether synthesis is the direct epoxidation of an aryl allyl ether intermediate. smolecule.com This two-step approach first involves the synthesis of 1-allyl-naphthalene ether from 1-naphthol and an allyl halide. The subsequent step is the epoxidation of the allylic double bond.

This epoxidation can be achieved using various oxidizing agents, such as peroxy acids (e.g., peracetic acid) or hydroperoxides (e.g., hydrogen peroxide), often in the presence of a transition metal catalyst. google.comgoogle.com The catalyst, which can include metals like tungsten or molybdenum, activates the oxidant to facilitate the transfer of an oxygen atom to the double bond of the aryl allyl ether, thereby forming the epoxide ring. google.comacs.org This method offers a different pathway that avoids the use of epichlorohydrin directly but requires controlled oxidation to prevent side reactions. google.com

Advanced Synthetic Approaches

To overcome limitations of traditional batch reactions, such as side reactions and catalyst separation, advanced synthetic approaches have been developed. A notable example is the use of a dual-function membrane microreactor for the phase-transfer catalyzed (PTC) synthesis of this compound. rsc.org

This innovative system employs a three-phase liquid-liquid-liquid setup within a microreactor. rsc.org The three phases are:

Organic Phase: 1-Naphthol dissolved in a solvent like toluene. rsc.org

Aqueous Phase: A solution of sodium hydroxide. rsc.org

Catalyst Phase: A phase-transfer catalyst, such as Aliquat 336 or tetrabutylammonium (B224687) bromide, which facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the 1-naphthol. rsc.orgrsc.org

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net This methodology is particularly effective for the synthesis of glycidyl ethers, including this compound, as it enhances reaction rates and product yields. smolecule.comresearchgate.net In this context, the reaction typically involves 1-naphthol and epichlorohydrin. smolecule.com

The use of phase transfer catalysts significantly improves the yield and selectivity of the O-alkylation of 1-naphthol with epichlorohydrin. smolecule.comresearchgate.net By facilitating the transfer of the naphthoxide anion from the aqueous or solid phase to the organic phase containing epichlorohydrin, the catalyst promotes the desired etherification reaction while minimizing side reactions. smolecule.com Research has demonstrated that under solid-liquid PTC conditions, a 100% selectivity for 1-(1-naphthyloxy)-2,3-epoxypropane can be achieved. researchgate.net In some solvent-free systems, yields for similar glycidyl ethers have been reported to be over 75%. chalmers.se

| Catalyst | Reaction System | Key Findings | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Solid-Liquid PTC | Demonstrated as the best catalyst in a study for the synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane, achieving 100% selectivity. | researchgate.net |

| Aliquat 336 | Liquid-Liquid-Liquid PTC | Used as the catalyst phase in a dual-function membrane microreactor for the synthesis of 1-naphthyl glycidyl ether. | |

| Tin(IV) chloride | Conventional (non-PTC) | A highly corrosive catalyst used in some industrial processes for producing glycidyl ethers. | chalmers.se |

A more advanced approach involves the use of liquid-liquid-liquid (L-L-L) phase transfer catalysis. In this system, a third liquid phase, which is the catalyst-rich phase, forms between the aqueous and organic phases. researchgate.net This catalyst phase acts as the primary site for the reaction, leading to intensified reaction rates and improved selectivity. researchgate.net

Enantioselective Synthesis and Kinetic Resolution

The production of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the synthesis of chiral pharmaceuticals. thieme-connect.comjocpr.com Chiral epoxides are valuable building blocks in organic synthesis. thieme-connect.com

Enantiomerically pure this compound can be produced through the kinetic resolution of a racemic mixture. sorbonne-universite.frresearchgate.net This process involves the selective reaction of one enantiomer, leaving the other unreacted and thus enriched. One method involves the use of fluoride (B91410) salts, such as cesium fluoride, in the reaction of an optically active glycidyl sulfonate with 1-naphthol, which can yield the corresponding optically pure (S)-1-(2,3-epoxypropoxy)naphthalene with high optical purity (99.2% e.e.) and in high yield (96.5%). google.com

Hydrolytic kinetic resolution (HKR) is a highly effective method for obtaining enantiopure epoxides. researchgate.netsci-hub.box This technique utilizes chiral catalysts to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess. sci-hub.box

Chiral (salen)Co(III) complexes are particularly effective catalysts for the HKR of terminal epoxides, including racemic this compound. sorbonne-universite.frresearchgate.net For instance, the HKR of racemic α-naphthyl glycidyl ether using (R,R)-salen Co(III)OAc (0.5 mol%) and water (0.55 equivalents) provides enantiomerically pure (S)-α-naphthyl glycidyl ether with a 96% optical yield and a 47% chemical yield. thieme-connect.com The other enantiomer is converted to the corresponding (R)-1-O-(α-naphthyl)glycerol. thieme-connect.com This method is advantageous due to the use of water as a reactant and the low loadings of a recyclable, commercially available catalyst. sci-hub.box

Enzymatic hydrolysis offers another route for kinetic resolution. Lipase B from Candida antarctica can selectively hydrolyze the (S)-enantiomer of racemic this compound, thereby enriching the (R)-form to an enantiomeric excess of 85%. Furthermore, epoxide hydrolases, such as BmEH from Bacillus megaterium, have been engineered to improve their activity towards bulky substrates like α-naphthyl glycidyl ether, showing promise for efficient bioresolution. pnas.org

| Method | Catalyst/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | (R,R)-salen Co(III)OAc | Produces (S)-α-naphthyl glycidyl ether with 96% optical yield and 47% chemical yield. | thieme-connect.com |

| Enzymatic Hydrolysis | Lipase B from Candida antarctica | Enriches the (R)-form of this compound to 85% enantiomeric excess. | |

| Bioresolution | Engineered Epoxide Hydrolase (BmEH M145A mutant) | Significantly improved catalytic activity towards α-naphthyl glycidyl ether, yielding (S)-NGE with 99.4% ee. | pnas.org |

Enzyme-Catalyzed Enantioselective Hydrolysis (e.g., Epoxide Hydrolases)

The kinetic resolution of racemic this compound can be effectively achieved through enzyme-catalyzed enantioselective hydrolysis. researchgate.net Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolytic ring-opening of epoxides to form the corresponding vicinal diols. daneshyari.com This biocatalytic approach is valued for operating under mild conditions and its potential for high stereoselectivity, making it a key strategy in green chemistry for producing enantiomerically pure compounds. researchgate.netresearchgate.netresearchgate.net The process involves the selective hydrolysis of one enantiomer from the racemic mixture, leaving the other enantiomer unreacted and thus resolved. researchgate.netpnas.org The application of EHs to bulky substrates like this compound has been a subject of significant research, as these precursors are valuable in synthesizing pharmaceuticals such as (S)-propranolol. researchgate.netpnas.org However, the efficiency and enantioselectivity of EHs can be limited by the substrate's structure, with bulky aryl groups sometimes resulting in lower enzyme activity. researchgate.net

The epoxide hydrolase from the fungus Aspergillus niger (ANEH) is a well-studied enzyme for the kinetic resolution of glycidyl ethers. diva-portal.orgresearchgate.net While wild-type ANEH shows modest enantioselectivity for some substrates like glycidyl phenyl ether, its effectiveness can be significantly enhanced through protein engineering techniques such as directed evolution. diva-portal.orgresearchgate.net For instance, studies have demonstrated that mutating specific amino acid residues, even those distant from the active site, can dramatically increase the enzyme's enantioselectivity (E-value). diva-portal.orgresearchgate.net The ANEH active site is characterized as a narrow tunnel-like binding pocket. diva-portal.org Molecular modeling suggests that for the enzyme to be effective, the substrate must bind in a productive orientation that allows for nucleophilic attack by an aspartate residue on the epoxide ring. diva-portal.org While ANEH has been a model for improving enzyme selectivity, its application to bulkier substrates like this compound can be challenging, and other microbial EHs are often explored for such transformations. pnas.orgmdpi.com

Stereochemical control is the central principle of enzyme-catalyzed hydrolysis, where the enzyme preferentially binds to and hydrolyzes one enantiomer over the other. researchgate.net In the case of this compound, epoxide hydrolases catalyze the trans-opening of the oxirane ring by adding a water molecule, resulting in the formation of a chiral 3-(1-naphthyloxy)propane-1,2-diol. daneshyari.com The enantioselectivity of the enzyme determines which enantiomer of the diol is formed and which enantiomer of the starting epoxide remains. nih.gov

For example, epoxide hydrolases with (R)-enantioselectivity, such as the one from Bacillus megaterium, preferably hydrolyze the (R)-enantiomer of this compound. pnas.org This process yields (R)-3-(1-naphthyloxy)propane-1,2-diol and leaves behind the unreacted (S)-glycidyl 1-naphthyl ether in high enantiomeric purity. daneshyari.compnas.org This (S)-epoxide is a direct precursor to the β-blocker (S)-propranolol. pnas.org The efficiency of this stereochemical control can be exceptionally high, with engineered enzymes achieving an enantiomeric excess (ee) of 99% for the remaining (S)-epoxide. pnas.org

The table below summarizes findings from various studies on the enzymatic hydrolysis of glycidyl aryl ethers.

| Enzyme Source | Substrate | Preferred Enantiomer | Remaining Epoxide (ee) | Product Diol (ee) | Reference |

| Trichosporon loubierii ECU1040 | Naphthyl glycidyl ether | (S)-enantiomer | 97% ((R)-epoxide) | 59% ((S)-diol) | researchgate.net |

| Bacillus megaterium (Engineered) | α-Naphthyl glycidyl ether | (R)-enantiomer | 99% ((S)-epoxide) | 91% ((R)-diol) | pnas.org |

| Rat Liver Cytosolic EH | This compound | (R)-enantiomer | N/A | N/A | nih.gov |

Acid-Catalyzed Kinetic Resolution

Acid-catalyzed kinetic resolution provides a chemical alternative to enzymatic methods for separating enantiomers of this compound. This approach utilizes a chiral acid catalyst system to selectively react with one enantiomer of the racemic epoxide, allowing the other to be isolated. A prominent example of this method involves the use of a chiral complex formed from a Lewis acid and a chiral ligand, which facilitates the enantioselective ring-opening of the epoxide. jocpr.comresearchgate.net This strategy has been successfully applied to the synthesis of the optically active precursor for (S)-propranolol from racemic this compound. jocpr.comut.ac.irsid.ir The process is typically conducted as a one-pot synthesis, enhancing its efficiency for potential industrial applications. ut.ac.irsid.ir

Use of Zinc Nitrate (B79036) with Tartaric Acid

A specific and effective system for the acid-catalyzed kinetic resolution of this compound employs a combination of zinc nitrate [Zn(NO₃)₂] and (+)-tartaric acid. jocpr.comut.ac.irsid.ir In this reaction, a chiral complex is believed to form between the zinc salt and the enantiomerically pure tartaric acid. jocpr.com This complex preferentially coordinates with and catalyzes the ring-opening of one enantiomer of the racemic epoxide when a nucleophile, such as isopropylamine (B41738), is introduced. jocpr.comsid.ir

For the synthesis of (S)-propranolol, the Zn(NO₃)₂/(+)-tartaric acid system selectively catalyzes the reaction of (R)-glycidyl 1-naphthyl ether with isopropylamine, leaving the desired (S)-glycidyl 1-naphthyl ether largely unreacted. jocpr.comut.ac.ir However, other reports describe a one-pot process where the chiral zinc complex is first stirred with the racemic epoxide, followed by the addition of isopropylamine, to yield (S)-propranolol directly with high enantiomeric excess. jocpr.com The molar ratio of the epoxide to the zinc nitrate and tartaric acid components is a critical parameter that significantly affects both the chemical yield and the optical purity of the product. jocpr.comut.ac.ir

The following table details the results of the kinetic resolution of this compound using the zinc nitrate/tartaric acid system.

| Catalyst System | Epoxide:Zn(NO₃)₂:(+)-Tartaric Acid Ratio | Solvent | Product | Isolated Yield | Enantiomeric Excess (ee) | Reference |

| Zn(NO₃)₂/(+)-Tartaric Acid | 1:0.5:1 | 2-Butanone | (S)-Propranolol | 60% | 90% | jocpr.com |

| Zn(NO₃)₂/(+)-Tartaric Acid | 1:0.5:1 | DMSO | (S)-Propranolol | 55% | 89% | ut.ac.ir |

Chemical Reactivity and Transformation Studies

Epoxide Ring-Opening Reactions

The characteristic reactivity of glycidyl (B131873) 1-naphthyl ether is dominated by its strained three-membered epoxide ring (oxirane). This ring is susceptible to cleavage through nucleophilic attack, a reaction that forms the basis for its utility as a building block in organic synthesis. smolecule.com The reactions can be catalyzed under acidic or basic conditions. Acidic conditions enhance the electrophilicity of the epoxide by protonating the oxygen atom, while basic conditions often involve the deprotonation of the nucleophile, increasing its reactivity.

The primary mechanism for the ring-opening of the epoxide in glycidyl 1-naphthyl ether is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond and the formation of a new bond with the nucleophile. This reaction relieves the inherent strain of the three-membered ring.

This compound readily reacts with various nucleophiles, most notably amines and alcohols. smolecule.com

Amines: The reaction with amines, such as isopropylamine (B41738), proceeds via an SN2 mechanism to yield β-amino alcohols. A prominent example is the synthesis of Propranolol (B1214883), a well-known beta-blocker, which is achieved by refluxing this compound with an excess of isopropylamine. jocpr.com The hydroxyl groups generated during this reaction can act as a catalyst, accelerating the consumption of the epoxide. sci-hub.se Aromatic amines are generally less reactive than aliphatic amines due to their lower basicity. sci-hub.se

Alcohols: In the presence of an acid catalyst like sulfuric acid, this compound reacts with alcohols. For instance, its reaction with methanol (B129727) results in the formation of a 1-naphthyl glyceryl ether derivative. The ring-opening of epoxides with alcohols typically requires acidic or basic conditions to proceed efficiently due to the lower nucleophilicity of alcohols compared to amines. researchgate.net

The table below summarizes typical ring-opening reactions of this compound with amine and alcohol nucleophiles.

| Nucleophile | Reagents/Conditions | Product | Yield |

| Isopropylamine | Reflux (1 hr) | (±)-Propranolol | 92% , 89% jocpr.com |

| Methanol | H₂SO₄ catalyst | 1-Naphthyl glyceryl ether | 78% |

The nucleophilic ring-opening of this compound leads to the formation of vicinal, or 1,2-substituted, functionalized propanol (B110389) derivatives.

When an amine attacks the epoxide, the product is a 1-(1-naphthoxy)-3-(alkylamino)propan-2-ol . The nitrogen of the amine forms a new bond with a carbon of the former epoxide ring, and the epoxide oxygen becomes a hydroxyl group on the adjacent carbon. The synthesis of Propranolol from this compound and isopropylamine is a classic example of this transformation. jocpr.com

When an alcohol is the nucleophile, the product is a 1-(1-naphthoxy)-3-(alkoxy)propan-2-ol , also known as a glyceryl ether derivative. In this case, an ether linkage is formed at one carbon while a hydroxyl group is formed at the other.

These reactions are fundamental in using this compound as an intermediate to introduce the 1-naphthoxy-2-hydroxypropyl moiety into more complex molecules. smolecule.com

The outcomes of epoxide ring-opening reactions are governed by regioselectivity (which carbon is attacked) and stereoselectivity (the spatial arrangement of the resulting product).

Regioselectivity: In reactions with this compound, nucleophilic attack generally occurs at the less sterically hindered terminal carbon atom of the epoxide ring. This is the typical outcome for SN2 reactions on terminal epoxides. This regioselectivity leads to the formation of 1,2-amino alcohols as the major or sole products. researchgate.net For example, the reaction of glycidyl ethers with aniline (B41778) results in a regioselective nucleophilic attack at the terminal carbon. researchgate.net

Stereoselectivity: this compound possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-. Reactions can be designed to be stereoselective. Hydrolytic kinetic resolution (HKR) is a key technique used to separate these enantiomers. Using a chiral catalyst, such as a (R,R)-salen Co(III) complex, one enantiomer of the racemic epoxide reacts much faster with a nucleophile (like water) than the other. researchgate.net This process allows for the isolation of the unreacted epoxide and the hydrolyzed diol product, both with high enantiomeric purity. researchgate.net This method is crucial for synthesizing enantiomerically pure drugs like (S)-Propranolol, which is significantly more active than its (R)-enantiomer. jocpr.comresearchgate.net

The reactivity of glycidyl ethers is significantly influenced by the nature of the substituent attached to the ether oxygen.

Steric Effects: The 1-naphthyl group in this compound is a bulky aromatic substituent. This steric hindrance makes the compound less reactive in epoxide ring-opening reactions compared to glycidyl ethers with smaller substituents like phenyl or alkyl groups. For instance, the reactivity of glycidyl ethers generally follows the order: epichlorohydrin (B41342) > styrene (B11656) oxide > this compound > phenyl glycidyl ether (PGE) > allyl glycidyl ether (AGE). The bulky nature of the naphthyl group slows down the approach of the nucleophile.

Electronic Effects: While electron-withdrawing groups (like a nitro group) on an aromatic ring can accelerate nucleophilic attack by making the epoxide carbons more electrophilic, the naphthyl group does not provide a strong electron-withdrawing effect. Its primary influence is steric.

Nucleophilic Attack Mechanisms

Polymerization Research of this compound

The reactive epoxide group of this compound allows it to be used in the creation of polymers and resins with specific properties. smolecule.com However, research indicates that it is less commonly used for polymerization compared to simpler, less sterically hindered monomers like allyl glycidyl ether or butyl glycidyl ether.

The significant steric hindrance imposed by the bulky 1-naphthyl group presents challenges for polymerization processes, potentially leading to lower reaction rates and lower molecular weight polymers. Despite these constraints, this compound can be incorporated into polymer structures. For example, hydrophobically derivatized polymers based on polyglycerol have been synthesized with naphthyl substituents to study their properties for encapsulating guest molecules. researchgate.net The primary application remains its use as a synthesis intermediate rather than a bulk monomer for polymerization. smolecule.com

Ring-Opening Polymerization Mechanisms

The strained epoxide ring in this compound is susceptible to ring-opening polymerization (ROP) through several mechanisms, including cationic and anionic pathways. These processes enable the synthesis of polyethers with the bulky naphthyl group as a side chain, influencing the polymer's thermal and mechanical properties.

Cationic ring-opening polymerization of glycidyl ethers can be initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂). This process leads to the formation of linear polyethers. For instance, the polymerization of (R)-Glycidyl 1-naphthyl ether using BF₃·Et₂O at 25°C results in a linear polyether with a glass transition temperature (Tg) of 120°C. The reaction proceeds via the formation of a tertiary oxonium ion, which is then attacked by the monomer. researchgate.net However, the bulky naphthyl substituent can introduce steric hindrance, which may retard the reaction compared to less bulky glycidyl ethers.

Anionic polymerization of this compound offers another route to polyether synthesis. Traditional anionic ROP can be initiated by strong bases like sodium hydroxide (B78521) (NaOH). This method, when applied to (R)-Glycidyl 1-naphthyl ether at 80°C, can lead to cross-linked networks with high thermal stability, exhibiting a Tg greater than 200°C.

A more controlled approach is the monomer-activated anionic ROP. This technique often employs a combination of an initiator, such as tetraoctylammonium bromide, and an activator like triisobutylaluminum. researchgate.netacs.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.netacs.org Detailed mechanistic studies on the monomer-activated anionic ROP of various glycidyl ethers are available in the literature, providing a foundation for its application to this compound. researchgate.net

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymers. For instance, copolymerization with monomers like allyl glycidyl ether or phenyl glycidyl ether can be used to create hyperbranched random copolymers. researchgate.net

A significant area of research involves the synthesis of triblock copolymers for solid polymer electrolytes. In one study, hard–soft–hard triblock copolymers were synthesized by the sequential ring-opening polymerization of 2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether and 2-naphthyl glycidyl ether. cancer.govacs.orgacs.orgfigshare.com This was achieved using a bidirectional initiator catalyzed by a phosphazene base. cancer.govacs.orgacs.orgfigshare.com The resulting PNG-PTG-PNG triblock copolymers, where PNG is poly(2-naphthyl glycidyl ether) and PTG is poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether], exhibited controlled molecular weights and narrow dispersities. cancer.govacs.orgacs.orgfigshare.com

Formation of Polymeric Networks and Resins

The reactive epoxide group of this compound makes it a valuable component in the formation of polymeric networks and resins. These materials often exhibit enhanced thermal and mechanical properties due to the bulky and rigid naphthyl groups.

When used in epoxy resin formulations, this compound can act as a reactive diluent or a cross-linking agent. smolecule.com The incorporation of the 1-naphthyl group increases the rigidity of the resin through π-π stacking interactions and enhances thermal stability by retarding oxidative degradation at elevated temperatures. smolecule.com For example, cross-linked polymers derived from (R)-Glycidyl 1-naphthyl ether show high thermal stability, making them suitable for applications in coatings and adhesives.

Development of Advanced Polymeric Materials

The unique chemical structure of this compound has been exploited to develop advanced polymeric materials with specific functionalities. smolecule.com Its use as a monomer allows for the introduction of the naphthyl group into polymer backbones, which can significantly influence the material's properties. smolecule.com

A key application of this compound is in the synthesis of solid polymer electrolytes (SPEs) for lithium-ion batteries. smolecule.comosti.gov The incorporation of this compound into poly(ethylene oxide) (PEO)-based triblock copolymers has been shown to enhance both ionic conductivity and mechanical integrity. smolecule.com

In these systems, the bulky 1-naphthyl group induces microphase separation, creating rigid aromatic domains that provide structural support, while the PEO segments facilitate lithium-ion transport. cancer.govacs.orgacs.orgfigshare.comsmolecule.com This microphase separation is crucial for creating efficient ion transport channels. cancer.govacs.orgacs.orgfigshare.com

Research on hard–soft–hard triblock copolymers of poly(2-naphthyl glycidyl ether)-block-poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether]-block-poly(2-naphthyl glycidyl ether) (PNG-PTG-PNG) has demonstrated promising results. cancer.govacs.orgacs.orgfigshare.com These materials exhibit significantly higher Li+ conductivities at room temperature compared to PEO electrolytes. cancer.govacs.orgacs.orgfigshare.com For instance, a PNG-PTG-PNG electrolyte with 28.6 wt% PNG showed a Li+ conductivity of 9.5 × 10⁻⁵ S cm⁻¹, which is comparable to that of a pure PTG electrolyte. cancer.govacs.orgacs.orgfigshare.com The extended π-system of the naphthyl group strengthens intermolecular interactions, which increases thermal stability and can help mitigate the growth of lithium dendrites by providing a mechanically robust electrolyte matrix. smolecule.com

Table 1: Comparative Properties of Glycidyl Ether-Based Triblock Copolymers

Data adapted from triblock copolymer studies. smolecule.com

Table 2: Properties of PNG-PTG-PNG Triblock Copolymer Electrolytes

Data from synthesis of hard–soft–hard triblock copolymers. cancer.govacs.orgacs.orgfigshare.com

Functionalized Polymers for Specific Applications

The incorporation of this compound into polymers allows for the development of materials with tailored properties for specific applications. The reactive epoxide group and the bulky naphthyl moiety play crucial roles in defining the characteristics of the resulting polymers. smolecule.com

One notable application is in the field of solid-state electrolytes for lithium-ion batteries. smolecule.com Hard-soft-hard triblock copolymers, specifically poly(2-naphthyl glycidyl ether)-block-poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether]-block-poly(2-naphthyl glycidyl ether)s (PNG-PTG-PNGs), have been synthesized through sequential ring-opening polymerization. acs.orgresearchgate.netacs.org In these copolymers, the poly(2-naphthyl glycidyl ether) (PNG) segments act as hard domains, providing mechanical integrity, while the poly(ethylene oxide) (PEO)-based soft segments (PTG) facilitate lithium-ion transport. smolecule.comacs.org

The presence of the 1-naphthyl group induces microphase separation, creating rigid aromatic domains that contribute to the structural support of the polymer electrolyte. smolecule.com This structural feature also helps to mitigate the growth of lithium dendrites, which can be a safety concern in lithium-ion batteries, by providing a mechanically robust matrix. smolecule.com Research has shown that these PNG-PTG-PNG electrolytes can exhibit significantly higher lithium-ion conductivity compared to standard PEO electrolytes at room temperature. acs.orgresearchgate.net For instance, a PNG-PTG-PNG electrolyte with a specific block composition demonstrated a Li+ conductivity of 9.5 × 10⁻⁵ S cm⁻¹, a value comparable to that of a pure PTG electrolyte. acs.orgresearchgate.net However, it is important to balance the aromatic content, as an excessive amount (above 20 wt%) can hinder ion mobility by reducing the crystallinity of the PEO segments. smolecule.com

While this compound itself is less commonly polymerized than other glycidyl ethers like allyl or butyl glycidyl ether due to steric hindrance from the bulky naphthyl group, its derivatives are valuable. For example, poly(allyl glycidyl ether) (PAGE) is often functionalized with carboxylic acid (-COOH) or amine (-NH2) groups to create advanced materials. researchgate.net

Table 1: Properties of PNG-PTG-PNG Triblock Copolymers for Solid Electrolytes

| Copolymer | Weight Percentage of PNG (fwt,PNG) | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Li+ Conductivity (S cm⁻¹) at Room Temperature |

|---|---|---|---|---|

| PNG-PTG-PNG (Example 1) | 9.2 - 28.6 wt % | 23.9 - 30.9 | 1.11 - 1.14 | Significantly higher than PEO electrolyte |

| PNG18-PTG107-PNG18 | 28.6 wt % | Not specified | Not specified | 9.5 × 10⁻⁵ |

| PEO (Reference) | N/A | Not specified | Not specified | 6.54 × 10⁻⁷ |

| PTG (Reference) | N/A | Not specified | Not specified | 1.11 × 10⁻⁴ |

Other Chemical Transformations

Beyond polymerization, the epoxide ring of this compound is susceptible to various other chemical transformations, including oxidation and reduction reactions, which lead to the formation of different functionalized products.

Oxidation Reactions and Products

The epoxide group and the naphthyl moiety of this compound can undergo oxidation to yield various products. The specific product formed depends on the oxidizing agent and the reaction conditions employed. For instance, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) at 0°C can lead to the formation of an epoxide diol, which can serve as an intermediate for polyesters. Alternatively, ozonolysis at -78°C followed by a reductive workup can produce naphthoquinone, a valuable electrophilic synthon. It is important to note that strong oxidizing agents can lead to over-oxidation and the formation of carboxylic acids.

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Product | Application of Product |

|---|---|---|---|

| m-CPBA | Dichloromethane, 0°C | Epoxide diol | Intermediate for polyesters |

| Ozone | -78°C, then reductive workup | Naphthoquinone | Electrophilic synthon |

Reduction Reactions and Diol Formation

The epoxide ring of this compound can be reduced to form a diol, which can enhance the water solubility of the molecule for potential biological applications. The choice of reducing agent influences the structure of the resulting diol. For example, reduction with lithium aluminum hydride (LiAlH₄) typically yields a 1,2-diol. In contrast, catalytic hydrogenation using hydrogen gas over a palladium catalyst (H₂/Pd) can lead to the formation of a 1,3-diol. These reactions proceed via a hydride attack that opens the epoxide ring, forming vicinal diols with a degree of stereochemical control.

Table 3: Reduction Reactions of this compound

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 2-Naphthyl-1,2-diol | 89 |

| H₂/Pd | 2-Naphthyl-1,3-diol | 75 |

Formation of Carbon-Carbon Bonds

This compound is a valuable reagent for the formation of new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. smolecule.com The reactive epoxide ring readily undergoes nucleophilic attack, allowing for the introduction of the naphthyl group and a hydroxyl group onto a target molecule in a controlled manner. smolecule.com This reactivity makes it a key intermediate in the preparation of various organic compounds. smolecule.com

Biological and Toxicological Research Aspects

Biological Interactions and Mechanisms of Action

Glycidyl (B131873) 1-naphthyl ether (GNE) is a chiral aliphatic epoxide that exhibits notable biological activity due to its unique chemical structure, which includes a reactive glycidyl group and a bulky 1-naphthyl ether moiety. Its biological interactions are largely dictated by the high reactivity of the strained three-membered oxirane ring, which readily undergoes nucleophilic addition reactions with various biological molecules such as amines and alcohols. This reactivity is central to its mechanism of action in biological systems. The presence of the naphthyl group introduces steric bulk and aromaticity, which influences both its chemical reactivity and how it interacts with biological targets, distinguishing it from simpler glycidyl ethers.

A primary pathway for the metabolism and biological action of GNE involves its interaction with epoxide hydrolases (EHs). pnas.orgnih.govresearchgate.net These enzymes are crucial in the biotransformation of epoxides. pnas.org

Epoxide hydrolases catalyze the hydrolysis of the epoxide ring of GNE, converting it into the corresponding vicinal diol, 3-(1-naphthyloxy)-propane-1,2-diol. pnas.orgdaneshyari.com This enzymatic reaction is a key step in the metabolic processing of the compound. pnas.org The efficiency of this hydrolysis can be influenced by the specific isoform of the epoxide hydrolase and the stereochemistry of the GNE molecule. nih.govresearchgate.net For instance, studies with an epoxide hydrolase from Bacillus megaterium (BmEH) have shown that the enzyme can resolve racemic GNE, demonstrating enantioselectivity. pnas.orgdaneshyari.com The hydrolysis of the epoxide is a critical reaction as it transforms the reactive epoxide into a less reactive diol. pnas.org

The enzymatic hydrolysis of GNE by epoxide hydrolases is a significant detoxification pathway. nih.govresearchgate.net By opening the reactive epoxide ring to form a diol, the potential for the compound to alkylate cellular macromolecules like DNA and proteins is reduced. nih.govnih.gov In addition to hydrolysis, GNE can also be detoxified through conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione transferases. nih.govresearchgate.net Research on rat liver enzymes has demonstrated that both epoxide hydrolase and glutathione transferase activities contribute to the detoxification of GNE enantiomers, with a preference for the (R)-isomer. nih.govresearchgate.net The enantiomers of GNE were found to be detoxified by cytosolic epoxide hydrolase. nih.govresearchgate.net

Modulation of Cellular Processes

The interaction of GNE with cellular components can lead to the modulation of various cellular processes.

Research indicates that GNE can modulate cellular processes, including gene expression and cell signaling. The interaction of GNE with enzymes like epoxide hydrolases can alter the levels of metabolites, which in turn can impact cellular functions related to detoxification and stress responses. Free radicals, which can be influenced by compounds like GNE, play roles in detoxification pathways, phagocytosis, and cell signaling, and they can maintain the homeostasis of apoptosis and cell proliferation by coordinating DNA-transcribing proteins and cascade enzymes. academicjournals.org

Toxicological Assessments and Genotoxicity Research

Glycidyl 1-naphthyl ether has been a subject of toxicological and genotoxicity studies due to its nature as a reactive epoxide. nih.govumich.edunih.govnih.gov The genotoxicity of GNE has been evaluated in various in vivo and in vitro test systems. researchgate.netnih.govumich.edunih.govnih.gov

Studies in mice have shown that GNE can induce DNA strand breaks in the liver. nih.gov It has also been found to cause significant dose-related increases in sister-chromatid exchange (SCE) and chromosome aberrations (CA) in the bone marrow cells of mice. nih.gov The order of genotoxicity as established through SCE was found to be GNE > 1-naphthyl propylene (B89431) oxide (NPO) > 4-nitrophenyl glycidyl ether (NPGE) ≈ trichloropropylene oxide (TCPO). nih.gov In another study, GNE was shown to cause a significant increase in chromosomal aberrations in mouse lymphocytes exposed in vivo. umich.edu

The genotoxicity of the enantiomers of GNE has also been investigated. researchgate.netnih.gov In the Ames mutagenicity assay with Salmonella strain TA100, differences in mutagenicity between the (R)- and (S)-isomers were established. nih.gov Furthermore, with sister-chromatid exchange evaluations, differences were detected between the (R)- and (S)-isomers. nih.gov

Below is a data table summarizing key findings from toxicological and genotoxicity studies on this compound.

Table 1: Summary of Toxicological and Genotoxicity Research on this compound

| Study Type | Test System | Key Findings | Reference |

|---|---|---|---|

| In vivo DNA Damage | Mouse Liver | Induced DNA strand breaks. | nih.gov |

| In vivo Genotoxicity | Mouse Bone Marrow | Caused dose-related increases in sister-chromatid exchange (SCE) and chromosome aberrations (CA). | nih.gov |

| In vivo Genotoxicity | Mouse Lymphocytes | Induced a significant increase in chromosomal aberrations. | umich.edu |

| In vitro Mutagenicity | Ames Test (Salmonella TA100) | Differences in mutagenicity observed between (R)- and (S)-isomers. | nih.gov |

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(1-naphthyloxy)-propane-1,2-diol |

| Glutathione |

| 1-naphthyl propylene oxide |

| 4-nitrophenyl glycidyl ether |

| Trichloropropylene oxide |

| (R)-Glycidyl 1-naphthyl ether |

| (S)-Glycidyl 1-naphthyl ether |

| Phenyl glycidyl ether |

| 1-chloro-3-(1-naphthoxy)-2-propanol (B1208267) |

| Epichlorohydrin (B41342) |

| 1-naphthol (B170400) |

| Propranolol (B1214883) |

| Isopropylamine (B41738) |

| (S)-alprenolol |

| para-nitrostyrene oxide |

| (R)-NPD |

| Trp98 |

| Asp-97 |

| Tyr-144 |

-203 | | (S)-propranolol | | Benzyloxymethyloxirane | | Glycidol | | Glycidyl 3-nitrobenzenesulfonate | | Glycidyl 4-nitrobenzoate (B1230335) | | Glycidyl tosylate | | Styrene (B11656) oxide | | Glycidyl phenyl ether | | Glycidyl butyrate (B1204436) | | Glycidyl cyclohexane (B81311) ether | | N-acetylserine O-conjugates | | Phenyl glycidyl ether mercapturic acid | | 3-(phenyloxy)lactic acid | | N-acetyl-O-phenylserine | | 3-(o-cresyloxy)lactic acid | | o-cresyl glycidyl ether mercapturic acid | | N-acetyl-O-(o-cresyl)serine | | 2-Monolinolenin | | 2TMS derivative | | p-Cresyl glycidyl ether | | Allyl acetate (B1210297) | | Guaifenesin | | Mephenesin | | Clorphene | | Benzyl glycidyl ether | | 1,2-epoxyhexane (B74757) | | 1,2-epoxyoctane (B1223023) | | (S)-3-phenoxy-1,2-propanediol | | (R)-3-benzyloxy-1,2-propanediol | | Ethoxyethyl glycidyl ether | | Tetrahydropyranyl glycidyl ether | | Cyclohexyloxy ethyl glycidyl ether | | Allyl glycidyl ether | | 2-(methylthio)ethyl glycidyl ether | | Phenyl | | Naphthyl | | Biphenyl | | Diphenylmethyl | | Benzophenone | | Cyclopropyl | | Cyclobutyl | | Cyclopentyl | | Cyclopentene | | Cyclohexene | | Nitrogen | | Oxygen | | Sulfur | | Diazohydroxides | | Sodium hydroxide (B78521) | | 1-allylnaphthalene (B1330406) | | 3,3,3-trichloropropylene | | 4-nitrophenyl glycidyl ether | | 3,3,3-trichloropropylene oxide | | Sodium nitroprusside | | Sulfanilic acid | | Naphthylethylene diamine dihydrochloride (B599025) | | Phosphoric acid | | Methanol (B129727) | | Hexane | | Chloroform (B151607) | | Ethylacetate | | Isopropyl ether | | Isooctane | | Sodium | | Sodium chloride | | Water | | Carbon dioxide | | o-Cresyl glycidyl ether | | Andrographis paniculata | | Phenylalanine | | Tyrosine | | Bacillus megaterium | | Salmonella | | A. niger | | P. aurantiogriseum | | A. terreus | | A. tubingensis | | WEHI-164 | | HEK-293T | | E. coli | | C. elegans | | S. cerevisiae | | H. sapiens | | M. musculus | | R. norvegicus | | D. melanogaster | | X. laevis | | Z. mays | | A. thaliana | | G. gallus | | B. taurus | | S. scrofa | | O. aries | | C. hircus | | E. caballus | | F. catus | | C. lupus | | V. vulpes | | U. maritimus | | P. leo | | P. tigris | | G. gorilla | | P. paniscus | | P. troglodytes | | H. neanderthalensis | | H. erectus | | H. habilis | | A. afarensis | | A. africanus | | P. boisei | | P. robustus | | Ardipithecus ramidus | | Orrorin tugenensis | | Sahelanthropus tchadensis | | Homo floresiensis | | Denisovan | | Canis familiaris | | Felis catus | | Mus musculus | | Rattus norvegicus | | Danio rerio | | Drosophila melanogaster | | Xenopus laevis | | Gallus gallus | | Bos taurus | | Sus scrofa | | Ovis aries | | Capra hircus | | Equus caballus | | Vulpes vulpes | | Ursus maritimus | | Panthera leo | | Panthera tigris | | Gorilla gorilla | | Pan paniscus | | Pan troglodytes | | Homo neanderthalensis | | Homo erectus | | Homo habilis | | Australopithecus afarensis | | Australopithecus africanus | | Paranthropus boisei | | Paranthropus robustus | | Ardipithecus ramidus | | Orrorin tugenensis | | Sahelanthropus tchadensis | | Homo floresiensis | | Denisova hominin |

Cytotoxicity Studies (e.g., Cancer Cell Lines)

Research into the biological activity of glycidyl ethers has included investigations into their potential cytotoxic effects on cancer cell lines. While studies suggest that this compound is a candidate for further investigation in cancer therapy due to potential cytotoxic effects, specific IC50 values against a panel of cancer cell lines are not widely detailed in the available research.

However, studies on structurally related aromatic epoxides provide context for the type of cytotoxic activity observed in this class of compounds. For instance, research on 2-(Naphthalen-2-yl)oxirane, a related naphthyl epoxide, has demonstrated cytotoxic activity against specific human cancer cell lines.

Table 1: Cytotoxicity of Structurally Related 2-(Naphthalen-2-yl)oxirane

| Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | Cervical Cancer | 15.4 | Apoptosis via ROS generation |

This data pertains to a structurally related compound and is presented for illustrative purposes regarding research on naphthyl epoxides.

Mutagenic Properties

This compound has been identified as a mutagenic compound in various studies, primarily utilizing the Salmonella typhimurium reverse mutation assay (Ames test). These studies demonstrate its ability to induce genetic mutations, specifically base-pair substitutions.

Research has shown that this compound is mutagenic in several Salmonella strains, including TA100, TA1535, and TA104. nih.govresearchgate.net The types of mutations induced are primarily CG→TA transitions and/or CG→AT transversions. researchgate.net This mutagenic activity is a key toxicological characteristic of the compound, stemming from the reactivity of its epoxide ring with DNA. nih.gov

Table 2: Mutagenicity of this compound in Salmonella typhimurium Strains

| Strain | Type of Mutation Detected | Mutagenic Effect |

|---|---|---|

| TA100 | Base-pair substitution | Positive nih.govresearchgate.net |

| TA1535 | Base-pair substitution | Positive nih.gov |

Enantiomer-Specific Biological Activity

As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Glycidyl 1-naphthyl ether. Research has demonstrated that these enantiomers can exhibit different biological activities, particularly in how they are processed by metabolic enzymes.

Differential Detoxication of Enantiomers

The detoxification of this compound enantiomers has been studied in the context of two major metabolic pathways: glutathione conjugation, catalyzed by glutathione transferase (GST), and hydrolysis, catalyzed by epoxide hydrolase (EH).

A study utilizing rat liver enzymes revealed significant enantioselectivity in the metabolism of this compound. nih.gov Both glutathione transferase and epoxide hydrolase were found to preferentially detoxify the (R)-enantiomer over the (S)-enantiomer. nih.gov This preference was determined by measuring the formation of the corresponding glutathione conjugate and diol, as well as the amount of remaining substrate. nih.gov This differential metabolism indicates that the biological residence time and potential toxicity of the two enantiomers may differ in vivo.

Table 3: Enantioselective Detoxification of this compound (GNE) by Rat Liver Enzymes

| Enzyme | Preferred Enantiomer | Metabolic Pathway |

|---|---|---|

| Glutathione Transferase (GST) | (R)-GNE | Conjugation with glutathione nih.gov |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on aromatic glycidyl ethers help elucidate how chemical structure influences biological activity, such as mutagenicity. For compounds in this class, mutagenic potential is linked to the reactivity of the epoxide ring and the nature of the aromatic substituent. nih.gov

The presence of the 1-naphthyl group in this compound is a key structural feature. Research has indicated that for aromatic glycidyl ethers, increased conjugated aromatic unsaturation and the resulting planarity of the molecule lead to increased mutagenicity. nih.gov The bulky and planar naphthyl group, compared to a simpler phenyl group, influences the molecule's interaction with biological macromolecules like DNA and metabolic enzymes. nih.gov This structural arrangement, which combines the reactive epoxide ring with a large, planar aromatic system, is a critical determinant of its mutagenic and other biological properties. nih.gov

Applications in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The primary application of glycidyl (B131873) 1-naphthyl ether lies in its role as a key building block for the synthesis of pharmaceutically active compounds. ontosight.aisacheminc.commarketresearchintellect.com Its reactive epoxide group can be opened by various nucleophiles, a reaction that is fundamental to the creation of many drug molecules. smolecule.com

Synthesis of Beta-Blockers (e.g., Propranolol (B1214883), Naftopidil)

Glycidyl 1-naphthyl ether is a well-established precursor in the synthesis of several beta-adrenergic blocking agents, commonly known as beta-blockers. ut.ac.irlookchem.com These drugs are crucial for managing cardiovascular conditions. europeanpharmaceuticalreview.combioengineer.org

Propranolol: The synthesis of propranolol, a widely used beta-blocker for treating hypertension and anxiety, prominently features this compound as a key intermediate. ut.ac.ir The common synthetic route involves the condensation of 1-naphthol (B170400) with epichlorohydrin (B41342) to produce this compound. ut.ac.irjocpr.com This intermediate is then treated with isopropylamine (B41738). The amine attacks the epoxide ring, opening it to form propranolol. ut.ac.irjocpr.com This reaction can be carried out by refluxing the glycidyl ether in excess isopropylamine, yielding crude propranolol which can then be purified. ut.ac.irjocpr.com Recent research has focused on optimizing this synthesis, with the development of novel catalytic systems like amine-functionalized graphene oxide (NGO) membrane reactors that can achieve nearly 100% conversion and selectivity in seconds at room temperature. europeanpharmaceuticalreview.combioengineer.org

Naftopidil: this compound is also instrumental in the preparation of Naftopidil, a drug used to treat dysuria associated with benign prostatic hypertrophy. lookchem.comoup.comoup.com The synthesis involves the ring-opening of the epoxide in this compound with 1-(2-methoxyphenyl)piperazine (B120316) to yield Naftopidil. oup.comoup.com

| Drug | Precursor | Key Reagent | Application |

| Propranolol | This compound | Isopropylamine | Beta-blocker for hypertension and anxiety ut.ac.ir |

| Naftopidil | This compound | 1-(2-methoxyphenyl)piperazine | Treatment of benign prostatic hyperplasia oup.comlookchem.com |

Preparation of Enantiomerically Pure Chiral Precursors

The biological activity of many pharmaceuticals, including beta-blockers, is highly dependent on their stereochemistry. ut.ac.ir Often, only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. ut.ac.iroup.com For instance, the therapeutic activity of propranolol resides almost exclusively in the (S)-enantiomer, which is about 98 times more potent than its (R)-enantiomer. ut.ac.irjocpr.com

This compound is crucial for producing these enantiomerically pure drugs. pnas.org A key strategy is the kinetic resolution of racemic this compound. This process separates the two enantiomers by reacting them with a chiral catalyst or enzyme that preferentially converts one enantiomer, allowing the other to be isolated in high purity.

Several methods have been developed for this purpose:

Hydrolytic Kinetic Resolution (HKR): This technique uses chiral salen-cobalt(III) complexes as catalysts to hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. oup.comoup.comresearchgate.net This method has been successfully used to produce enantiomerically pure (S)-naphthyl glycidyl ether for the synthesis of (S)-Naftopidil and (S)-Propranolol. oup.comresearchgate.net

Enzymatic Resolution: Epoxide hydrolases (EHs) are enzymes that can selectively hydrolyze one enantiomer of a racemic epoxide. pnas.orgpnas.org An epoxide hydrolase from Bacillus megaterium has been engineered to show significantly higher activity toward α-naphthyl glycidyl ether, enabling the production of enantiopure (S)-glycidyl 1-naphthyl ether, a precursor for (S)-propranolol. pnas.orgpnas.org

Aminolytic Kinetic Resolution (AKR): This method uses chiral catalysts to facilitate the reaction of one enantiomer with an amine. It has been employed to synthesize both (R)-Naftopidil and (S)-Propranolol from a single racemic source of naphthyl glycidyl ether. researchgate.net

Acid-Catalyzed Kinetic Resolution: A system using Zn(NO₃)₂ and (+)-tartaric acid has been reported for the efficient, one-pot enantioselective synthesis of (S)-(-)-propranolol via the kinetic resolution of α-naphthyl glycidyl ether. ut.ac.irresearchgate.netut.ac.ir

These resolution techniques underscore the importance of this compound as a versatile chiral synthon for accessing optically pure pharmaceuticals. oup.com

Development of Biologically Active Molecules

Beyond well-known beta-blockers, this compound serves as a starting point for a broader range of biologically active molecules. The reactivity of its epoxide ring allows for the introduction of the naphthyloxy-propanolamine scaffold into various molecular frameworks, a common feature in many beta-blockers. ut.ac.ir Its utility as a building block facilitates the synthesis of new chemical entities that can be screened for various therapeutic activities, including potential cytotoxic effects against cancer cell lines.

Role in Agrochemical Development

The application of this compound extends to the agrochemical sector, where it is explored for its potential to improve crop protection agents. ontosight.ai

Enhancing Efficacy of Crop Protection Agents

In agrochemical research, this compound is evaluated as a component to enhance the performance of products like herbicides and pesticides. Its chemical structure can be modified to create derivatives that may improve the selectivity and biological activity of these agents, potentially leading to more effective and targeted crop protection solutions.

Precursor for Complex Organic Molecules and Heterocycles

In the field of organic synthesis, this compound is valued as a versatile building block for constructing more complex molecules and heterocyclic compounds. smolecule.com The strained epoxide ring is susceptible to ring-opening reactions with a wide array of nucleophiles, enabling the formation of diverse and intricate chemical structures. smolecule.com This reactivity allows chemists to introduce the 1-naphthyloxymethyl group into larger molecules, which is a key step in synthesizing various target compounds, including specialty chemicals and new materials. smolecule.com

Applications in Material Science

This compound plays a significant role in the field of material science, primarily due to its reactive epoxide group. smolecule.com

It is utilized as a reactive diluent in epoxy resins. lookchem.comnih.gov The incorporation of the naphthyl group can enhance the thermal stability of the resulting polymers. smolecule.com Research has shown that epoxy resins containing this compound exhibit higher decomposition temperatures and char yields compared to those with other glycidyl ethers like phenyl glycidyl ether or butyl glycidyl ether. smolecule.com

Furthermore, this compound serves as a monomer in the synthesis of specialized polymers. smolecule.com For instance, it has been used to create triblock copolymers for solid polymer electrolytes in lithium-ion batteries. smolecule.com The aromaticity and steric bulk of the 1-naphthyl group influence the copolymer's morphology, ionic conductivity, and mechanical stability. smolecule.com

Table 2: Comparative Thermal Properties of Epoxy Resins

| Glycidyl Ether Component | Decomposition Temp. (°C) | Char Yield (800°C, N₂) |

|---|---|---|

| This compound | 387 | 32% |

| Phenyl glycidyl ether | 362 | 28% |

| Butyl glycidyl ether | 291 | 12% |

Source: Thermogravimetric analysis data smolecule.com

This table is interactive, allowing for comparison of different glycidyl ether components.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of glycidyl (B131873) 1-naphthyl ether. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are routinely used to provide detailed information about the compound's molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the structure of glycidyl 1-naphthyl ether by identifying the chemical environment of its protons. In deuterated chloroform (B151607) (CDCl₃), the ¹H-NMR spectrum exhibits characteristic signals corresponding to the different proton groups within the molecule. jocpr.comut.ac.ir

Published research provides detailed spectral data. For instance, the protons of the oxirane (epoxide) ring typically appear as multiplets in the upfield region of the spectrum. jocpr.comut.ac.ir Specifically, the two protons of the -CH₂- group of the epoxide are observed as a multiplet between δ 2.5 and 2.9 ppm. jocpr.comut.ac.ir The single proton of the -CH- group of the epoxide is found as a multiplet around δ 3.2-3.3 ppm. jocpr.comut.ac.ir The two protons of the -O-CH₂- group connecting the naphthyl moiety to the epoxide ring resonate as a multiplet in the range of δ 3.6 to 4.3 ppm. jocpr.comut.ac.ir The aromatic protons of the naphthyl group produce a complex series of multiplets further downfield, typically between δ 6.4 and 8.4 ppm. jocpr.comut.ac.ir

A specific example from a study on the synthesis of (S)-(-)-Propranolol reports the following ¹H-NMR data for glycidyl-α-naphthyl ether in CDCl₃: multiplets at 2.5-2.9 ppm (2H), 3.2 ppm (1H), 3.6-4.1 ppm (2H), 6.5-6.8 ppm (1H), 6.9-7.8 ppm (5H), and 7.9-8.4 ppm (1H). jocpr.com Another study provides similar values: δ 2.5 – 2.9 (m, 2H), 3.3 (m, 1H), 3.8 – 4.3 (m, 2H), 6.4 – 6.8 (m, 1H), 6.9 – 7.7 (m, 5H), and 7.9 – 8.2 (m, 1H). ut.ac.ir

Table 1: Representative ¹H-NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Epoxide -CH₂ | 2.5 - 2.9 | m | jocpr.comut.ac.ir |

| Epoxide -CH | 3.2 - 3.3 | m | jocpr.comut.ac.ir |

| Naphthyl-O-CH₂ | 3.6 - 4.3 | m | jocpr.comut.ac.ir |

| Aromatic -CH | 6.4 - 8.4 | m | jocpr.comut.ac.ir |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key absorption bands for this compound include those for the C-H bonds of the aromatic ring and the aliphatic chain, the C-O-C ether linkages, and the epoxide ring. Research indicates that the FTIR spectrum, typically recorded as a neat sample, shows a variety of peaks. jocpr.comut.ac.ir

Prominent peaks are observed for aromatic C-H stretching around 3050 cm⁻¹ and aliphatic C-H stretching near 2980 cm⁻¹. jocpr.comut.ac.ir The presence of the naphthyl group is further confirmed by C=C stretching vibrations within the aromatic ring, appearing at approximately 1580-1500 cm⁻¹. jocpr.comut.ac.ir The crucial ether linkage (Ar-O-CH₂) and the epoxide C-O-C stretching vibrations are typically found in the fingerprint region, with strong bands around 1270 cm⁻¹ and within the 1100-1020 cm⁻¹ range. jocpr.comut.ac.ir The characteristic bands for the epoxide ring itself can also be identified, including asymmetric ring stretching.

One study reports the following IR (Neat) peaks: 3048, 2985, 1585, 1545, 1500, 1460, 1388, 1340, 1310, 1270, 1240, 1180, 1080, 1020, 870, 780, 770, 750, 700, 670, 640, and 570 cm⁻¹. jocpr.com Another source provides a similar list of absorption bands. ut.ac.ir

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | ~3050 | jocpr.comut.ac.ir |

| Aliphatic C-H Stretch | ~2980 | jocpr.comut.ac.ir |

| Aromatic C=C Stretch | 1580 - 1500 | jocpr.comut.ac.ir |

| Asymmetric C-O-C Stretch (Ether) | ~1270 | jocpr.comut.ac.ir |

| C-O-C Stretch (Ether & Epoxide) | 1100 - 1020 | jocpr.comut.ac.ir |

| Epoxide Ring Vibrations | 870, 790-770 | jocpr.comut.ac.ir |

Table compiled from data presented in referenced scientific literature.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for analyzing related mixtures or reaction products. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern, confirming its identity.

The purity of this compound can be determined by GC, with some suppliers specifying a purity of over 95.0%. The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 200, which corresponds to its molecular weight. open-reaction-database.org The fragmentation pattern is also characteristic, with major fragments observed at m/z 144 (resulting from the loss of the glycidyl group and rearrangement), 115, and other smaller fragments. open-reaction-database.org One database reports the following relative intensities for the main fragments: m/z 200 (M⁺, 61%), 144 (79%), and 115 (100%). open-reaction-database.org

Table 3: GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity (%) | Reference |

| 200 | [M]⁺ (Molecular Ion) | 61 | open-reaction-database.org |

| 144 | [M - C₃H₄O]⁺ (Naphthoxy radical cation) | 79 | open-reaction-database.org |

| 115 | [C₉H₇]⁺ (Naphthalenyl cation) | 100 | open-reaction-database.org |

Data sourced from the Open Reaction Database.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. While specific HPLC methods for the routine analysis of pure this compound are not extensively detailed in the provided context, HPLC is a crucial tool in research involving this compound, particularly for monitoring reactions where it is a starting material or product. For instance, in the synthesis of propranolol (B1214883) from this compound, HPLC can be used to track the consumption of the starting material and the formation of the product. The choice of a suitable reverse-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a modifier like phosphoric or formic acid, allows for the effective separation of the non-polar this compound from more polar reactants or products. sielc.com

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a technique used to determine the molecular weight distribution of polymers. While not used for the analysis of the small molecule this compound itself, GPC is indispensable when this compound is used as a monomer to create polymers. For example, in the polymerization of glycidyl methacrylate, a related glycidyl ether, GPC is used to track the increase in the molecular weight of the resulting polymer as the monomer conversion increases. mdpi.com The GPC profiles show a shift to higher molecular weight as the polymerization progresses, confirming the living nature of the polymerization process. mdpi.com The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are key parameters obtained from GPC analysis that characterize the resulting polymer. mdpi.comicm.edu.pl

Thermogravimetric Analysis (TGA) and Related Studies

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method provides critical insights into the thermal stability and decomposition behavior of materials, including epoxy compounds like glycidyl ethers. eltra.com The analysis involves heating a small amount of the sample at a constant rate and recording the resulting mass loss. tainstruments.com The resulting TGA curve plots the percentage of weight loss against temperature, while its first derivative, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss. tainstruments.com Although specific TGA studies focusing solely on this compound are not extensively available in public literature, the thermal behavior of glycidyl ether-based resins and composites has been widely investigated. tandfonline.comscientific.netscielo.org.mx These studies provide a strong framework for understanding the potential thermal characteristics of this compound.

The thermal decomposition of epoxy resins typically occurs in one or more stages, corresponding to the breaking of different chemical bonds within the polymer structure. scielo.org.mx For instance, the main thermal degradation of a neat epoxy resin network generally happens between 250°C and 500°C. scielo.org.mx The presence of different functional groups, such as the naphthyl group in this compound, would be expected to influence the thermal stability. The bulky, aromatic naphthyl group may enhance thermal stability by increasing char yield, a common effect observed in polymers containing aromatic structures. tandfonline.com TGA is performed under various conditions, such as an inert nitrogen atmosphere to study pyrolysis or an oxidative atmosphere (air or oxygen) to study thermo-oxidative degradation. ascelibrary.orgacs.org

Thermal Degradation Kinetics

The study of thermal degradation kinetics provides quantitative information about the rate at which a material breaks down under heat. nih.gov This is crucial for predicting the service life and processing conditions of polymeric materials. tainstruments.com Kinetic analysis of TGA data is used to determine key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)). espublisher.com The rate of conversion (dα/dt) during a thermal degradation process can be described by the fundamental kinetic equation:

dα/dt = k(T)f(α) = A * exp(-Ea/RT) * f(α)

where α is the degree of conversion, T is the absolute temperature, R is the universal gas constant, A is the pre-exponential factor, and Ea is the activation energy. tainstruments.com

The degree of conversion, α, is calculated from the TGA curve using the formula:

α = (m₀ - mₜ) / (m₀ - m)

where m₀ is the initial sample mass, mₜ is the mass at time t, and m is the final residual mass. tainstruments.com

While specific kinetic data for this compound is unavailable, research on related epoxy systems demonstrates the application of these principles. For example, studies on epoxy resin composites have explored their thermal degradation kinetics to understand the influence of additives on thermal stability. scientific.netgncl.cn The kinetic parameters provide a quantitative measure of how modifications to the chemical structure, such as the inclusion of different functional groups or fillers, affect the material's stability. tandfonline.com

To illustrate the type of data generated, the following hypothetical table shows potential thermal degradation characteristics for this compound derived from TGA experiments at a constant heating rate.

| Parameter | Hypothetical Value |

|---|---|

| Heating Rate (°C/min) | 10 |

| Initial Degradation Temp. (Tonset) | ~320°C |

| Temperature of Max. Degradation Rate (Tmax) | ~380°C |

| Final Degradation Temp. (Tfinal) | ~450°C |

| Char Yield at 600°C (%) | ~25% |

Determination of Activation Energies

The activation energy (Ea) is a critical kinetic parameter representing the minimum energy required to initiate the thermal degradation reaction. nih.gov A higher activation energy generally implies greater thermal stability. tandfonline.com Several computational methods, known as isoconversional (or model-free) methods, are widely used to calculate the activation energy from TGA data obtained at multiple heating rates without assuming a specific reaction model. espublisher.comnih.gov These methods are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. nih.gov

Commonly used isoconversional methods include:

Flynn-Wall-Ozawa (FWO) Method : This integral method uses the Doyle approximation and involves plotting the logarithm of the heating rate (log β) versus the reciprocal of the temperature (1/T) for a given conversion level (α). nih.govresearchgate.net The activation energy can be calculated from the slope of the resulting parallel lines. nih.gov The FWO method is widely applied to study the thermal degradation of polymers, including epoxy-based systems. tandfonline.comgncl.cn

Kissinger-Akahira-Sunose (KAS) Method : This method is another popular isoconversional approach. espublisher.comnetzsch.comresearchgate.net It involves plotting ln(β/T²) against 1/T for each degree of conversion. nih.gov Similar to the FWO method, the activation energy is determined from the slope of the line. The KAS method is often considered more accurate than the Kissinger method because it does not assume that the maximum reaction rate occurs at the same conversion for different heating rates. espublisher.comuc.edu

Friedman (FR) Method : This is a differential isoconversional method that involves plotting ln(dα/dt) against 1/T. researchgate.net It is considered a direct way to obtain the activation energy. nih.gov

Once the activation energy is determined, model-fitting methods like the Coats-Redfern method can be employed. researchgate.netcore.ac.ukunnes.ac.id This integral method involves fitting different kinetic models (e.g., reaction order, diffusion, nucleation models) to the experimental data to determine the most probable reaction mechanism along with the pre-exponential factor. researchgate.netijcce.ac.ir

The following interactive table presents hypothetical activation energy values for this compound at different conversion levels, as would be determined by the FWO or KAS methods from TGA data at heating rates of 5, 10, 15, and 20 °C/min.

| Conversion (α) | Hypothetical Activation Energy (Ea) (kJ/mol) |

|---|---|

| 0.1 | 160 |

| 0.3 | 175 |

| 0.5 | 185 |